molecular formula C20H18ClF3N6O B5989895 N-{(E)-1-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOHYDRAZIDE

N-{(E)-1-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOHYDRAZIDE

Cat. No.: B5989895
M. Wt: 450.8 g/mol
InChI Key: BKUNEIJDCIEORP-KIBLKLHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{(E)-1-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and a trifluoromethyl group attached to pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-1-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOHYDRAZIDE typically involves multiple steps, starting with the preparation of the pyrazole rings. The chlorophenyl and trifluoromethyl groups are introduced through specific substitution reactions. The final step involves the condensation of the intermediate compounds to form the desired hydrazide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-1-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted pyrazole compounds.

Scientific Research Applications

N-{(E)-1-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{(E)-1-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **N-{(E)-1-[3-(4-BROMOPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOHYDRAZIDE
  • **N-{(E)-1-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOHYDRAZIDE

Uniqueness

N-{(E)-1-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOHYDRAZIDE is unique due to the presence of both chlorophenyl and trifluoromethyl groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from similar compounds.

Properties

IUPAC Name

N-[(E)-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methylideneamino]-3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF3N6O/c21-15-5-3-13(4-6-15)19-14(11-26-28-19)10-25-27-18(31)7-8-30-16(12-1-2-12)9-17(29-30)20(22,23)24/h3-6,9-12H,1-2,7-8H2,(H,26,28)(H,27,31)/b25-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUNEIJDCIEORP-KIBLKLHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCC(=O)NN=CC3=C(NN=C3)C4=CC=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC(=NN2CCC(=O)N/N=C/C3=C(NN=C3)C4=CC=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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